molecular formula C7H9BO5 B591726 (5-(Ethoxycarbonyl)furan-2-yl)boronic acid CAS No. 1150114-44-5

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid

Cat. No. B591726
M. Wt: 183.954
InChI Key: USBGGMMAQCIWDL-UHFFFAOYSA-N
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Description

“(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 1150114-44-5 . It has a molecular weight of 183.96 and its IUPAC name is 5-(ethoxycarbonyl)-2-furylboronic acid .


Synthesis Analysis

While specific synthesis methods for “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” were not found, boronic acids and their derivatives are often synthesized through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular formula of “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is C7H9BO5 . The InChI Key is USBGGMMAQCIWDL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

“(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere and in a freezer, under -20°C . Its water solubility is calculated to be 9.14 mg/ml .

Scientific Research Applications

Complexation with Metal Ions

Studies have explored the interaction of related furan derivatives with metal ions, demonstrating their potential in forming various metal complexes. For instance, tetronic acids, closely related to furan derivatives, have shown significant complexation reactions with metal ions like Cu(II) and Co(II), suggesting potential applications in bioinorganic chemistry (Athanasellis et al., 2009).

Furan Derivatives from Endophytic Fungi

Research on furan derivatives isolated from a mangrove-derived endophytic fungus highlights the structural diversity of these compounds, which could be significant in natural product chemistry and potentially lead to various applications (Chen et al., 2017).

Enzyme-catalyzed Oxidation

The enzyme-catalyzed oxidation of furan derivatives has been studied, illustrating the potential of these compounds in chemical transformations and industrial applications. For example, furan-2,5-dicarboxylic acid (FDCA) has been produced from related furan compounds through enzymatic catalysis, indicating a promising route for sustainable chemical production (Dijkman et al., 2014).

Synthesis and Characterization

The synthesis and characterization of furan derivatives, including 5-methyl-4-ethoxycarbonyl-3-cyano-2-furan amines, have been detailed, showcasing the versatility of these compounds in synthetic chemistry and their potential in various applications (Yan, 2010).

Anticancer and Antiangiogenic Activities

Some furan derivatives have been explored for their biological activities, including anticancer and antiangiogenic properties. Although not directly related to (5-(Ethoxycarbonyl)furan-2-yl)boronic acid, these studies underline the potential medicinal and pharmaceutical applications of furan derivatives in general (Romagnoli et al., 2015).

Luminescence and Photophysical Properties

The photophysical properties of furan derivatives have been investigated, with findings showing significant solvatochromic and fluorescent characteristics. This highlights the potential use of these compounds in materials science, particularly in the development of luminescent materials (González et al., 2014).

Bio-Based Polymer Production

Further research has been conducted on the biocatalytic production of furan derivatives like FDCA, emphasizing its applications as a sustainable alternative for producing bio-based polymers (Yuan et al., 2019).

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statements H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .

Future Directions

Boronic acids and their derivatives, including “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid”, continue to be valuable building blocks in organic synthesis . Future research may focus on developing more efficient synthesis methods and exploring new applications in chemical reactions.

properties

IUPAC Name

(5-ethoxycarbonylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGGMMAQCIWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675075
Record name [5-(Ethoxycarbonyl)furan-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid

CAS RN

1150114-44-5
Record name 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Ethoxycarbonyl)furan-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Ethoxycarbonyl)furan-2-boronic acid
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